1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one

Description

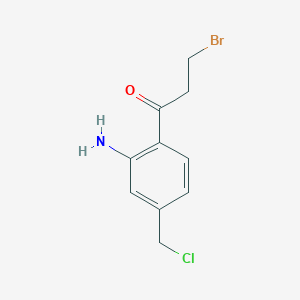

1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one is a halogenated aromatic ketone featuring a propanone backbone substituted with a 2-amino-4-(chloromethyl)phenyl group and a bromine atom at the β-position. The compound’s structure combines electron-donating (amino) and electron-withdrawing (bromine, chloromethyl) groups, which influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C10H11BrClNO |

|---|---|

Molecular Weight |

276.56 g/mol |

IUPAC Name |

1-[2-amino-4-(chloromethyl)phenyl]-3-bromopropan-1-one |

InChI |

InChI=1S/C10H11BrClNO/c11-4-3-10(14)8-2-1-7(6-12)5-9(8)13/h1-2,5H,3-4,6,13H2 |

InChI Key |

WSNQRTUOFCZWPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCl)N)C(=O)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(2-Amino-4-(chloromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenyl derivatives.

Oxidation: Products include nitro or nitroso compounds.

Reduction: Products include amines or alcohols.

Scientific Research Applications

1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Chalcone Derivatives ()

Compounds such as 1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(2-amino-4-(4-chlorophenyl)-thiazol-5-yl)-2-propen-1-one (3n) share key features with the target compound:

- Compound 3n demonstrated potent antifungal activity against Aspergillus niger, comparable to standard drugs .

- Chlorinated aromatic systems : The chloromethyl group in the target compound may increase lipophilicity, akin to the 4-chlorophenyl group in 3n, improving membrane permeability .

Heterocyclic Derivatives ()

Carbon-nitrogen heterocycles like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives feature:

- Diverse substituents (-NO₂, -OCH₃, -Br): These modulate electronic effects and antimicrobial activity. For example, bromine-substituted analogs showed enhanced activity against Gram-positive bacteria .

- Synthetic routes: Cyclization reactions using piperidine (as in ) may parallel the target compound’s synthesis, though its propanone backbone differs from fused heterocycles .

Urea Derivatives ()

Compounds such as 1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)-3-(3,5-dichlorophenyl)urea (8b) highlight:

- Chloromethyl-thiazolyl motifs : These groups, like the chloromethylphenyl in the target compound, contribute to molecular rigidity and halogen-bonding interactions. The urea moiety in 8b, however, introduces hydrogen-bonding capacity absent in the target .

- Molecular weights : 8b (m/z 412.0) is heavier than the target compound (estimated m/z ~300–350), suggesting differences in pharmacokinetics .

Physicochemical Properties

- Molecular Weight and Lipophilicity: Compound Molecular Weight Key Substituents LogP* (Predicted) Target Compound ~330–350 2-Amino, 4-ClCH₂, β-Br ~2.5–3.0 Chalcone 3n () ~450 3-Br, 2-OH, thiazolyl ~3.5 Urea Derivative 8b () 412.0 ClCH₂-thiazolyl, dichlorophenyl ~4.0 *LogP values estimated using fragment-based methods.

- Solubility: The amino group in the target compound may improve aqueous solubility compared to purely aromatic derivatives like those in .

Biological Activity

1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one is an organic compound with significant potential in medicinal chemistry. Its complex structure, which includes an amino group, a chloromethyl group, and a bromopropanone moiety, allows it to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the amino group contributes to its basic properties, while the halogen substituents enhance its reactivity. The compound's structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with enzymes and receptors. Research indicates that:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, altering their functionality. This interaction may inhibit various biochemical pathways crucial for cellular function.

- Signal Transduction Modulation : By affecting enzyme activity, it can influence signal transduction processes within cells, potentially leading to therapeutic effects against certain diseases.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Preliminary research suggests that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting proliferation in human leukemia and breast cancer cell lines .

| Cell Line | IC50 Value (μM) | Reference Compound |

|---|---|---|

| CEM-13 | < 10 | Doxorubicin |

| MCF-7 | < 15 | Tamoxifen |

- Antimicrobial Activity : The compound has also been evaluated for its antibacterial properties, showing efficacy against several bacterial strains, which could be beneficial in treating infections.

Case Studies

Several studies have investigated the biological effects of this compound:

- Enzyme Interaction Study : A study focused on the binding affinity of this compound with specific enzymes revealed that it acts as a competitive inhibitor. This was demonstrated through kinetic assays that showed increased Km values in the presence of the compound.

- Cytotoxicity Assay : In vitro assays conducted on MCF-7 and U937 cell lines indicated that the compound induces apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed an increase in caspase activity, suggesting a mechanism involving programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.